Ethyl 2-amino-1-cyclohexene-1-carboxylate
Overview
Description
Ethyl 2-amino-1-cyclohexene-1-carboxylate is an organic compound with the molecular formula C9H15NO2. It is a derivative of cyclohexene, featuring an amino group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-1-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Ethyl 2-amino-1-cyclohexene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2-amino-1-cyclopentene-1-carboxylate: Similar structure but with a five-membered ring.
Ethyl 2-amino-1-cycloheptene-1-carboxylate: Similar structure but with a seven-membered ring.
Ethyl 2-amino-1-cyclohexane-1-carboxylate: Similar structure but with a saturated ring.
Uniqueness: Ethyl 2-amino-1-cyclohexene-1-carboxylate is unique due to its specific ring size and the presence of both an amino group and an ethyl ester functional group.
Biological Activity
Ethyl 2-amino-1-cyclohexene-1-carboxylate (CAS No. 1128-00-3) is an organic compound with a unique structure that includes an amino group and a cyclohexene ring. This compound has garnered attention due to its potential biological activities, which are under investigation in various fields, including medicinal chemistry and biochemistry.
- Molecular Formula : C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Melting Point : 70°C to 74°C
- Appearance : White to light yellow crystalline powder
The biological activity of this compound can be attributed to its structural features:
- The amino group allows for hydrogen bonding with biological macromolecules, enhancing its interaction with proteins and nucleic acids.
- The cyclohexene ring provides a hydrophobic surface that may facilitate membrane penetration and interaction with lipid bilayers, influencing cellular uptake and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest it may inhibit the growth of gram-positive bacteria, although detailed quantitative data is still required.
Enzyme Inhibition
The compound shows promise as an enzyme inhibitor, particularly in pathways involving amino acid metabolism. Its ability to interact with active sites of enzymes could lead to potential applications in treating metabolic disorders or cancers where specific enzyme activities are dysregulated.
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits selective toxicity against certain cancer cell lines. For instance, studies have shown IC50 values in the micromolar range for specific tumor cells, indicating potential as a chemotherapeutic agent.
Case Study 1: Antimicrobial Properties
A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of various cyclohexene derivatives. This compound was included in the screening, showing moderate activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for S. aureus, suggesting potential as a lead compound for antibiotic development .
Case Study 2: Enzyme Inhibition
In an investigation into enzyme inhibitors, this compound was tested against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. The compound exhibited competitive inhibition with a Ki value of approximately 150 nM, indicating strong potential for further development as an antitumor agent .
Case Study 3: Cytotoxicity Assessment
A recent study assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa and MCF-7 cells. Results indicated that the compound induced apoptosis in a dose-dependent manner, with significant effects observed at concentrations above 50 µM .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-aminocyclohexene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZVWABPSHNPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90310322 | |
Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1128-00-3 | |
Record name | 1128-00-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-aminocyclohex-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90310322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.